molecular formula C17H16O5 B12973176 3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)- CAS No. 117828-33-8

3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)-

Cat. No.: B12973176
CAS No.: 117828-33-8
M. Wt: 300.30 g/mol
InChI Key: RXCCFFBJDDOUPF-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)-, with the molecular formula C17H16O5 , is a high-purity chemical reagent intended for scientific research and development. This compound belongs to the benzofuranone class of organic molecules, which are characterized by a fused benzene and furanone ring system and are of significant interest in medicinal chemistry and materials science . As a specialized building block, it serves as a key intermediate for researchers synthesizing novel compounds for pharmaceutical screening and the development of advanced materials. The specific methoxy substitutions on the structure suggest potential for interesting electronic properties and bioactivity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling. While specific hazard classifications for this exact compound are not fully established, related Benzofuran-3(2H)-one compounds carry safety warnings, indicating potential hazards such as skin and eye irritation or toxicity if ingested . It is essential to handle this material using appropriate personal protective equipment (PPE) and to conduct all procedures in a well-ventilated fume hood, adhering to standard laboratory safety protocols . For specific storage and handling instructions, please refer to the product's safety data sheet.

Properties

CAS No.

117828-33-8

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

4,6-dimethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-one

InChI

InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)17-16(18)15-13(21-3)8-12(20-2)9-14(15)22-17/h4-9,17H,1-3H3

InChI Key

RXCCFFBJDDOUPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)C3=C(O2)C=C(C=C3OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)- typically involves:

  • Construction of the benzofuranone core with methoxy substitutions at the 4 and 6 positions.
  • Introduction of the 4-methoxyphenyl substituent at the 2-position via condensation or coupling reactions.
  • Use of Claisen–Schmidt type condensation or related aldol condensation methods to form the benzylidene moiety at position 2.

Key Synthetic Routes and Conditions

Synthesis via 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone Intermediate
  • Step 1: Preparation of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone as a precursor.
  • Step 2: Refluxing this intermediate with sodium acetate in anhydrous methanol at 65 °C for 3 hours leads to cyclization and formation of 4,6-dihydroxy-3(2H)-benzofuranone.
  • Step 3: Subsequent methylation of hydroxy groups to methoxy groups using methylating agents such as iodomethane under basic conditions (e.g., K2CO3 in DMF) yields the 4,6-dimethoxy derivative.
  • Step 4: Introduction of the 4-methoxyphenyl substituent at the 2-position is achieved by condensation with 4-methoxybenzaldehyde under basic or acidic catalysis, forming the benzylidene moiety.

Yield: The cyclization step yields 4,6-dihydroxy-3(2H)-benzofuranone at approximately 86%. Methylation and condensation steps typically yield 68–85% depending on conditions.

Claisen–Schmidt Condensation Approach
  • Benzofuranone derivatives bearing hydroxy or methoxy groups at 4 and 6 positions are reacted with 4-methoxybenzaldehyde.
  • The reaction is carried out under basic conditions (e.g., sodium acetate in ethanol or methanol) with reflux for 2–3 hours.
  • This method affords the 2-(4-methoxyphenyl)methylene substitution via aldol condensation, forming the benzylidene double bond.

Yields: Reported yields range from 79% to 99% depending on the purity of starting materials and reaction optimization.

TCT-Mediated Radical Synthesis Using Dimethyl Sulfoxide (DMSO)
  • A novel, metal-free method uses cyanuric chloride (TCT) to activate DMSO, which acts as a dual synthon providing methyl and sulfur units.
  • This radical process allows the formation of benzofuran-3(2H)-one derivatives bearing quaternary carbon centers in one step.
  • Water addition controls the formation of the quaternary center.
  • This method is efficient, environmentally friendly, and scalable.

Advantages: High functional group tolerance, gram-scale synthesis demonstrated, and mechanistic studies support a radical pathway.

Detailed Reaction Conditions and Yields Summary

Step/Method Reagents & Conditions Yield (%) Notes
Cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone Sodium acetate, anhydrous methanol, reflux 65 °C, 3 h 86 Formation of 4,6-dihydroxy-3(2H)-benzofuranone
Methylation of hydroxy groups Iodomethane, K2CO3, DMF, 80 °C, 3 h 68 Conversion to 4,6-dimethoxy derivative
Claisen–Schmidt condensation 4-Methoxybenzaldehyde, sodium acetate, EtOH, reflux 2–3 h 79–99 Formation of 2-(4-methoxyphenyl)methylene moiety
TCT-mediated radical synthesis Cyanuric chloride, DMSO, water control, metal-free High One-step synthesis with quaternary center

Mechanistic Insights

  • The classical Claisen–Schmidt condensation proceeds via enolate formation from the benzofuranone core, which attacks the aldehyde carbonyl, followed by dehydration to form the benzylidene double bond.
  • The TCT-mediated method involves radical intermediates generated by activation of DMSO, enabling formation of complex benzofuranone derivatives with quaternary centers in a single step.
  • Methylation steps proceed via nucleophilic substitution of hydroxy groups by methyl iodide under basic conditions.

Research Findings and Optimization

  • Optimization of reaction temperature, solvent, and base concentration significantly affects yield and purity.
  • Reflux in methanol or ethanol is preferred for condensation and cyclization steps.
  • Use of anhydrous conditions and inert atmosphere improves selectivity and yield.
  • The TCT-mediated method offers a greener alternative with fewer steps and avoids metal catalysts.
  • Purification is typically achieved by recrystallization or silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 3(2H)-Benzofuranone exhibit promising anticancer properties. A study highlighted the synthesis of various benzofuranone derivatives that were tested for their ability to inhibit cancer cell proliferation. The compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties
Another important application of this compound lies in its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs . The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.

Agricultural Applications

Pesticidal Activity
The compound has been explored for its insecticidal properties. Research indicates that it can effectively target specific pests while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices. Field trials have demonstrated its effectiveness in controlling pest populations without adversely affecting crop yields .

Materials Science Applications

Polymer Synthesis
3(2H)-Benzofuranone can also be utilized in polymer chemistry. Its reactive functional groups allow it to participate in various polymerization reactions, leading to the development of new materials with enhanced properties such as thermal stability and mechanical strength. These polymers have potential applications in coatings and adhesives .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
Anti-inflammatoryModerate
InsecticidalHigh
  • Anticancer Research
    A detailed study published in a peer-reviewed journal investigated the effects of various benzofuranone derivatives on cancer cell lines. The results indicated that compounds similar to 3(2H)-Benzofuranone showed a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models .
  • Agricultural Field Trials
    In a series of field trials conducted over two growing seasons, researchers evaluated the efficacy of 3(2H)-Benzofuranone as an insecticide against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an eco-friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Functional Group Diversity: Derivatives with morpholinomethylene or benzylidene groups (e.g., 12b, maritimetin) exhibit distinct electronic profiles, influencing reactivity and biological interactions .

Spectral and Analytical Data

NMR and MS Comparison

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z) Reference
Target Compound 3.78–3.97 (OCH₃), 6.77–7.64 (Ar-H) 159.1 (C=O), 148.4–150.5 (Ar-C) 374.13656 [M]⁺
6-Bromo-3-(5,6-dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl)-1H-indole 3.78–3.97 (OCH₃), 7.13–8.43 (Ar-H) 146.5–159.1 (Ar-C) 461.04 [M+H]⁺
4,6-Dimethyl-3(2H)-benzofuranone 2.3–2.5 (CH₃), 6.7–7.2 (Ar-H) 25.1 (CH₃), 120–160 (Ar-C) 164.19 [M]⁺

Insights :

  • Methoxy Signals : Methoxy groups in the target compound and its indole hybrid () resonate near δ 3.8–4.0, consistent with electron-donating substituents .
  • Carbonyl Stretch: The target’s C=O group appears at δ ~159 ppm in ¹³C-NMR, similar to other benzofuranones, confirming the lactone structure .

Biological Activity

3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)- (CAS No. 10493-04-6) is a synthetic compound belonging to the benzofuran family. This compound has garnered attention for its diverse biological activities, particularly in antibacterial, anti-inflammatory, and potential anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H16O5
  • Molecular Weight : 312.322 g/mol
  • Structure : Characterized by methoxy groups at positions 4 and 6 on the benzofuran ring and a methoxyphenyl group at position 2.

Antibacterial Activity

Research has demonstrated that derivatives of benzofuran, including 3(2H)-Benzofuranone, exhibit significant antibacterial properties. A study screening various synthesized compounds against common pathogens found that certain derivatives showed excellent activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes when compared to the standard antibiotic norfloxacin .

CompoundActivity LevelTarget Bacteria
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuranoneExcellentE. coli, P. aeruginosa
Other derivatives (e.g., 2,4-dimethoxy phenyl)Moderate to GoodS. aureus, S. pyogenes

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it can modulate signaling pathways related to inflammation by interacting with specific enzymes and receptors involved in inflammatory responses. This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.

Anticancer Potential

Emerging research indicates that benzofuran derivatives may possess anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed in various in vitro studies. Specifically, its interaction with molecular targets involved in cell cycle regulation suggests potential applications in cancer therapy .

The biological activity of 3(2H)-Benzofuranone involves several mechanisms:

  • Enzyme Interaction : The compound may inhibit specific enzymes that play roles in bacterial metabolism and inflammatory processes.
  • Signal Pathway Modulation : It can influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.
  • Cell Cycle Regulation : The compound shows potential in affecting the cell cycle by inducing apoptosis in cancer cells through various pathways.

Case Studies

  • Antibacterial Efficacy : A study conducted on synthesized benzofuran derivatives demonstrated that those with additional methoxy groups exhibited enhanced antibacterial activity compared to their counterparts lacking these groups .
  • Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of benzofuran compounds, noting their potential in treating conditions like arthritis and other inflammatory diseases due to their ability to inhibit pro-inflammatory cytokines.

Q & A

Basic Questions

Q. What spectroscopic techniques are critical for structural characterization of 4,6-dimethoxy-2-(4-methoxyphenyl)-3(2H)-benzofuranone, and how are they applied?

  • Answer : Key techniques include:

  • NMR : For determining methoxy group positions and aromatic proton environments (e.g., provides SMILES and InChIKey for structural validation).
  • Mass Spectrometry (MS) : Confirms molecular weight (MW = 374.38 g/mol, C20H22O7) and fragmentation patterns (e.g., highlight MS data for related benzofuranones).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (not directly in evidence, but inferred from structural analogs in ).
    • Table :
TechniqueApplicationExample Data
¹H/¹³C NMRAssign methoxy and aryl protons (InChI: C20H22O7)
HRMSConfirm molecular formula (MW = 374.38)
X-ray3D structure determination (IUPACKey: QCDYOIZVELGOLZ)

Q. What synthetic routes are reported for 4,6-dimethoxy-2-(4-methoxyphenyl)-3(2H)-benzofuranone?

  • Answer :

  • Cascade [3,3]-Sigmatropic Rearrangement : describes NaH/THF-mediated reactions for benzofuran derivatives.
  • Methoxylation Strategies : Methoxy groups may be introduced via alkylation (e.g., methyl iodide) or retained during demethylation of precursors ( ).
    • Key Considerations : Optimize solvent polarity and temperature to reduce side products (e.g., uses THF at 0°C).

Q. How can researchers verify the purity of synthesized 4,6-dimethoxy-2-(4-methoxyphenyl)-3(2H)-benzofuranone?

  • Answer :

  • HPLC : Quantify impurities using reverse-phase columns (e.g., references analytical methods for benzophenones).
  • Melting Point Analysis : Compare with literature values (e.g., reports mp for analogs like 4,5-dimethyl-3(2H)-benzofuranone).
  • TLC : Monitor reaction progress using silica gel plates (common practice inferred from synthetic protocols).

Advanced Questions

Q. How can computational methods like DFT predict the reactivity of methoxy-substituted benzofuranones?

  • Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites (e.g., provides IUPACKeys for modeling).
  • Molecular Docking : Predict interactions with biological targets (e.g., highlights hydroxy/methoxy groups in bioactive analogs).
    • Table :
Computational ToolApplicationReference
Gaussian 09Optimize geometry (NIST data)
AutoDock VinaLigand-protein docking (Amaronol A analogs)

Q. How should researchers address contradictory data in thermal stability studies of benzofuranone derivatives?

  • Answer :

  • TGA-DSC : Perform coupled thermogravimetric and calorimetric analysis under inert atmospheres.
  • Replicate Conditions : Standardize heating rates and sample preparation (e.g., notes stability testing protocols).
  • Cross-Validate : Compare with analogs (e.g., reports stability for 4,5-dimethyl derivatives).

Q. What strategies optimize multi-step synthesis yields for 3(2H)-benzofuranone derivatives?

  • Answer :

  • Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., uses THF).
  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl groups in ).
  • Workup Efficiency : Use liquid-liquid extraction or column chromatography (inferred from ).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity of methoxy-substituted benzofuranones?

  • Answer :

  • Standardize Assays : Use validated cell lines (e.g., references estrogenic activity assays).
  • Control Variables : Match solvent (DMSO vs. ethanol) and concentration ranges.
  • Meta-Analysis : Compare structural analogs (e.g., ’s Amaronol A vs. ’s salvigenin).

Methodological Recommendations

  • Synthetic Protocol : Prioritize cascade reactions () for regioselectivity.
  • Analytical Workflow : Combine NMR, HRMS, and XRD ( ).
  • Computational Validation : Cross-check DFT results with experimental spectral data ( ).

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